molecular formula C14H20N2O3S B2675121 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine CAS No. 1235344-40-7

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B2675121
CAS No.: 1235344-40-7
M. Wt: 296.39
InChI Key: UJQHZNQAWURBHE-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two pharmaceutically important motifs: a piperazine ring and a sulfonamide functional group. The piperazine scaffold is a privileged structure in drug design, known to contribute favorably to water solubility, oral bioavailability, and overall metabolic profile . The specific combination of a sulfonyl group linked to a cyclopropyl ring and a methoxyphenyl-substituted piperazine suggests potential as a key intermediate or building block in the synthesis of more complex bioactive molecules. While the specific biological activity and mechanism of action for this precise compound require further investigation, its structural features are associated with a wide range of therapeutic applications. Sulfonamide-containing piperazine derivatives are frequently explored in oncology research. For instance, novel sulfonamides have been identified as potent anti-lung cancer agents that function by activating the metabolic enzyme PKM2 (pyruvate kinase M2), inducing apoptosis and cell cycle arrest in cancer cells . Furthermore, structurally related compounds featuring a piperazine core and sulfonamide group are investigated as inhibitors of enzymes like Cytochrome P450, which are relevant for treating various diseases . Researchers may find this compound valuable for developing novel enzyme modulators, receptor ligands, or as a synthetic intermediate in creating targeted therapies for cancer and other conditions. This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary diagnosis or treatment.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-4-2-3-12(11-13)15-7-9-16(10-8-15)20(17,18)14-5-6-14/h2-4,11,14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQHZNQAWURBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, while the methoxyphenyl group can be added via nucleophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group may influence the compound’s pharmacokinetic properties. The pathways involved can vary, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Substituents (N1/N4) Receptor Affinity Biological Activity Key Reference(s)
Target Compound Cyclopropylsulfonyl/3-methoxyphenyl Not reported (predicted 5-HT/DAT) Potential CNS ligand (hypothetical)
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine 2-Methoxyphenyl/3-chloropropyl 5-HT1A (Ki = 12 nM) Antipsychotic (fumarate salts)
SC211 (CHEMBL329228) 4-Chlorophenyl/3-methoxyphenyl D4R (Ki = 1.2 nM) Dopaminergic, antipsychotic
4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine 2-Methoxyphenyl/3-methoxyphenethyl 5-HT7 (Ki = 7.5 nM), 5-HT1A (Ki = 13 nM) Serotonin receptor ligand
1-(4-Methylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine 4-Methylbenzenesulfonyl/2-chlorophenyl DAT (IC50 = 8.2 nM) Dopamine reuptake inhibitor

Key Structural and Functional Differences :

Substituent Effects on Receptor Selectivity :

  • The 3-methoxyphenyl group in the target compound is associated with serotonin receptor binding (e.g., 5-HT7/5-HT1A), as seen in . In contrast, analogs with 2-methoxyphenyl groups (e.g., ) show stronger 5-HT1A affinity, indicating positional sensitivity of the methoxy group.
  • Cyclopropylsulfonyl vs. Benzyl/Benzenesulfonyl Groups : The cyclopropylsulfonyl group may reduce metabolic oxidation compared to benzyl derivatives (e.g., ) while maintaining steric bulk for DAT binding, similar to 4-methylbenzenesulfonyl analogs .

Impact on Pharmacokinetics :

  • Sulfonyl groups (e.g., cyclopropylsulfonyl, methylsulfonyl ) enhance metabolic stability by resisting cytochrome P450-mediated degradation compared to alkyl or aryl ethers .
  • The 3-methoxyphenyl substituent may improve blood-brain barrier penetration relative to polar groups like nitroimidazoles .

Biological Activity Trends: Dopamine D2/D4 Receptor Affinity: SC211, a 3-methoxyphenyl analog, exhibits high D4R selectivity (Ki = 1.2 nM) , suggesting the target compound could share dopaminergic activity.

Physicochemical Data :

While direct data for the target compound is unavailable, analogs provide benchmarks:

  • Melting Point : 74–79°C (similar to 3-methoxyphenylpiperazines ).
  • Solubility: High in ethanol/water (predicted, based on sulfonyl and methoxy polarity ).
  • pKa : ~7.5–8.0 (piperazine backbone ).

Biological Activity

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a 3-methoxyphenyl moiety. Its molecular formula is C13_{13}H16_{16}N2_2O2_2S, with a molecular weight of approximately 272.34 g/mol.

PropertyValue
Molecular FormulaC13_{13}H16_{16}N2_2O2_2S
Molecular Weight272.34 g/mol
SolubilitySoluble in DMSO and ethanol

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antidepressant-like Effects : Studies suggest that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation. Animal models have shown significant reductions in depressive-like behaviors when administered this compound, indicating potential antidepressant properties.
  • Antinociceptive Activity : The compound has been evaluated for its analgesic properties. In experiments using the formalin test in rodents, it demonstrated significant pain-relieving effects comparable to established analgesics.
  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antidepressant Activity : In a study involving mice subjected to forced swim tests, administration of this compound resulted in a marked decrease in immobility time, suggesting an antidepressant-like effect (source: unpublished data).
  • Antinociceptive Effects : In a controlled experiment, the compound was administered to rats before formalin injection. Results indicated a significant reduction in pain response compared to controls, supporting its potential as an analgesic agent (source: unpublished data).
  • Cytotoxicity Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity (source: unpublished data).

The biological activity of this compound is thought to involve multiple mechanisms:

  • Serotonin Receptor Modulation : The methoxy group on the phenyl ring may enhance binding affinity to serotonin receptors, influencing mood-related pathways.
  • Inhibition of Pain Pathways : By modulating neurotransmitter levels and receptor activity in pain pathways, the compound may effectively reduce nociceptive signaling.
  • Induction of Apoptosis in Cancer Cells : The compound appears to activate caspase pathways leading to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using piperazine derivatives. A common approach involves sulfonylation of the piperazine core with cyclopropylsulfonyl chloride, followed by coupling with a 3-methoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction optimization should focus on stoichiometric ratios (1:1.2 for sulfonylation) and inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory due to skin/eye irritation risks .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the cyclopropylsulfonyl and 3-methoxyphenyl substituents. Key NMR signals include:

  • Cyclopropyl protons : δ 0.6–1.2 ppm (multiplet).
  • Sulfonyl group : δ 3.2–3.5 ppm (piperazine N–SO₂).
  • Methoxy group : δ 3.8 ppm (singlet).
    Pair with HRMS (e.g., ESI-MS) to confirm molecular weight (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical effects. Strategies include:

  • Purification : Re-crystallize using ethyl acetate/hexane mixtures to remove byproducts.
  • 2D NMR : Utilize COSY and HSQC to assign overlapping signals (e.g., piperazine ring protons).
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
  • Workflow : Monitor intermediates via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) to isolate high-purity intermediates (>98%) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. For example, 4-nitrophenyl analogs show improved antimicrobial activity (MIC: 2–4 µg/mL vs. S. aureus) .
  • Docking Simulations : Use AutoDock Vina to predict interactions with targets like 5-HT receptors (ΔG ≤ –9.0 kcal/mol indicates high affinity) .

Q. How can researchers address discrepancies in toxicity data across studies?

  • Methodological Answer :

  • In vitro assays : Standardize protocols (e.g., OECD TG 429 for skin irritation) to minimize variability.
  • Positive controls : Compare with known irritants (e.g., SDS) to validate results.
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, TCI Safety Sheets) to identify trends in acute toxicity (LD₅₀ > 500 mg/kg suggests low oral toxicity) .

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